4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate
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Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, also known as DPP-4 inhibitor, is a class of drugs used to treat type 2 diabetes. DPP-4 inhibitors work by blocking the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver.
Mechanism of Action
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors work by blocking the enzyme 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, which breaks down the hormone incretin. Incretin helps regulate blood sugar levels by stimulating the release of insulin and reducing the production of glucose in the liver. By blocking 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors increase the levels of incretin in the body, which in turn helps regulate blood sugar levels.
Biochemical and Physiological Effects:
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have several biochemical and physiological effects. These drugs increase the levels of incretin in the body, which helps regulate blood sugar levels. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to reduce inflammation, improve endothelial function, and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have several advantages for lab experiments. These drugs are easy to administer and have a favorable safety profile. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied and their mechanism of action is well-understood. However, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors also have some limitations for lab experiments. These drugs may have off-target effects that could interfere with experimental results. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors may not be suitable for all types of experiments.
Future Directions
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors. One area of interest is the potential use of these drugs in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, researchers are exploring the use of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors in combination with other drugs for the treatment of type 2 diabetes. Finally, there is ongoing research into the development of new 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate involves the reaction between 4-(2,5-dioxo-1-pyrrolidinyl)phenyl hydrazine and phenylacetyl chloride in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Several clinical trials have shown that these drugs can improve glycemic control and reduce the risk of cardiovascular disease in patients with type 2 diabetes. In addition, 4-(2,5-dioxo-1-pyrrolidinyl)phenyl phenylacetate inhibitors have been shown to have a favorable safety profile and are generally well-tolerated by patients.
properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c20-16-10-11-17(21)19(16)14-6-8-15(9-7-14)23-18(22)12-13-4-2-1-3-5-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPLWCAKTLFCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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